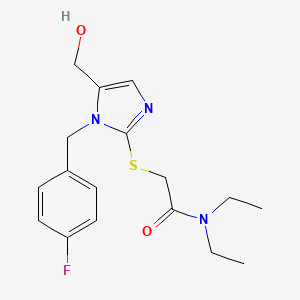

N,N-diethyl-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2S/c1-3-20(4-2)16(23)12-24-17-19-9-15(11-22)21(17)10-13-5-7-14(18)8-6-13/h5-9,22H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORNCNKZIQNPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the imidazole ring, introduction of the hydroxymethyl group, and subsequent acetamide formation. The presence of fluorine in the benzyl group is expected to enhance the compound's lipophilicity and metabolic stability, which are critical for pharmacological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions, potentially influencing various biochemical pathways. The thioacetamide component may also play a role in modulating enzyme activities related to metabolic processes .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, derivatives of imidazole have been reported to inhibit growth in bacteria and fungi, suggesting that this compound may possess similar effects .

- Antiproliferative Effects : Compounds containing hydroxymethyl and thio groups have been associated with antiproliferative activity against cancer cell lines. For example, related compounds have demonstrated IC50 values indicating potent inhibition of cell growth in vitro .

Case Studies

- Antimicrobial Activity : A study evaluated a series of imidazole derivatives against Escherichia coli and Staphylococcus aureus. Results showed that certain modifications, including the introduction of fluorinated benzyl groups, enhanced antimicrobial efficacy compared to non-fluorinated counterparts .

- Cytotoxicity in Cancer Cells : In vitro assays on human cancer cell lines indicated that compounds similar to this compound exhibited low cytotoxicity while effectively reducing cell viability. This suggests a favorable therapeutic index for further development .

Research Findings Summary Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and thioacetamide moieties exhibit antimicrobial properties. The specific structure of N,N-diethyl-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide may enhance its efficacy against various pathogens. Studies have shown that derivatives of imidazole can inhibit bacterial growth, making them potential candidates for antibiotic development .

Anticancer Properties

Imidazole derivatives are known to possess anticancer activity. The incorporation of fluorobenzyl groups may enhance the compound's ability to target cancer cells selectively. Preliminary studies suggest that similar compounds can induce apoptosis in tumor cells and inhibit tumor growth in vivo . The specific mechanism by which this compound exerts its anticancer effects remains an area for further investigation.

Neurological Applications

The compound's structural characteristics suggest potential use in treating neurological disorders. Research has identified certain imidazole derivatives as having anticonvulsant properties, indicating that this compound may also exhibit similar effects . The exploration of structure-activity relationships in related compounds has demonstrated enhanced activity with specific substituents, which could inform future modifications of this compound.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Imidazole Cores

(a) N-(3,5-Dimethylphenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide ()

- Key Differences : The acetamide group is substituted with a 3,5-dimethylphenyl moiety instead of N,N-diethyl.

- Impact : Increased aromaticity and steric bulk may reduce solubility (logP ~3.2 vs. ~2.8 for the target compound) but enhance affinity for hydrophobic binding pockets .

- Activity: No direct biological data, but the dimethylphenyl group is associated with improved metabolic stability in sulfonamide derivatives ().

(b) N-Benzyl-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide ()

- Key Differences : The acetamide is substituted with a benzyl and methylcarbamoyl group.

- Impact: The benzyl group increases molecular weight (MW = 441.51 g/mol) and lipophilicity (logP ~2.1) compared to the target compound.

Thiadiazole and Thiazole Derivatives

(a) N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, )

- Key Differences: Replaces the imidazole core with a 1,3,4-thiadiazole ring and substitutes the acetamide with a phenoxy group.

- The phenoxy group increases rigidity and logP (~3.5) .

(b) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, )

- Key Differences : Incorporates a benzodiazolyl-triazole-thiazole scaffold.

- The triazole-thiazole system may improve metabolic stability but reduce solubility .

Sulfonamide and Triazine Derivatives

(a) Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate ()

- Key Differences : Replaces the imidazole with an imidazolidin-2-ylidene-sulfamoyl group and substitutes the acetamide with an ethyl ester.

- Impact : The sulfamoyl group introduces strong hydrogen-bonding capacity, while the ester improves membrane permeability. logP ~1.8 (lower than the target compound) .

(b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9, )

- Key Differences : Triazole-thione core with sulfonyl and difluorophenyl groups.

- logP ~3.1–3.4 .

Q & A

Basic: What are the recommended synthetic routes for N,N-diethyl-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Thioether formation: Reacting a fluorobenzyl-substituted imidazole thiol with chloroacetamide derivatives (e.g., 2-chloro-N,N-diethylacetamide) in the presence of potassium carbonate as a base. This is performed in polar aprotic solvents like DMF or ethanol under reflux (60–80°C) .

- Optimization: Adjusting solvent polarity (e.g., switching from ethanol to DMF) can enhance reaction rates. Catalysts like DMAP (4-dimethylaminopyridine) may improve yields in coupling steps .

- Monitoring: Use TLC with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm the imidazole ring protons (δ 7.2–8.1 ppm), fluorobenzyl aromatic protons (δ 7.0–7.4 ppm), and hydroxymethyl group (δ 4.5–5.0 ppm) .

- IR Spectroscopy: Validate the thioether (C–S stretch, ~650 cm⁻¹) and acetamide carbonyl (C=O, ~1650 cm⁻¹) .

- Elemental Analysis: Ensure ≤0.4% deviation between calculated and experimental C, H, N, and S values to confirm purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .

- Meta-Analysis: Compare structural analogs (e.g., fluorophenyl vs. bromophenyl substituents) to isolate substituent effects on activity .

- Dose-Response Validation: Repeat experiments across multiple concentrations to confirm activity trends and rule out false positives/negatives .

Advanced: How to design experiments to explore the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified aryl groups (e.g., replacing 4-fluorobenzyl with 4-bromobenzyl) to assess electronic effects on target binding .

- Bioisosteric Replacement: Substitute the hydroxymethyl group with a methoxy or carboxylic acid moiety to evaluate hydrogen-bonding contributions .

- Activity Profiling: Test analogs against a panel of enzymes (e.g., cyclooxygenases, kinases) to identify selectivity patterns .

Advanced: What computational strategies are effective for studying the binding mechanism of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, imidazole-thioacetamide derivatives show π-π stacking with tyrosine residues and hydrogen bonding with catalytic lysines .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key conformational changes .

- Free Energy Calculations: Apply MM-GBSA to quantify binding affinities and rank derivatives .

Basic: How can researchers assess the purity of this compound during synthesis?

Methodological Answer:

- TLC Analysis: Use silica plates with UV visualization (254 nm) to monitor reaction progress. A single spot (Rf ~0.5 in ethyl acetate/hexane) indicates purity .

- HPLC: Employ a C18 column with acetonitrile/water (70:30) gradient; a sharp peak at retention time ~8.2 min confirms homogeneity .

- Melting Point: Compare experimental values (e.g., 160–162°C) with literature to detect impurities .

Advanced: What strategies mitigate solubility challenges during in vitro assays for this compound?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, diluted in assay buffer with cyclodextrins to enhance solubility .

- Prodrug Design: Synthesize phosphate or ester derivatives to improve aqueous solubility while maintaining activity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Advanced: How to optimize multi-step synthesis yields for this compound?

Methodological Answer:

- Stepwise Monitoring: Isolate intermediates (e.g., imidazole-thiol precursors) and characterize them before proceeding .

- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling steps to improve efficiency .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 h to 30 min) for steps like cyclization .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-1/2 inhibition) with IC50 determination via dose-response curves .

- Antimicrobial Screening: Perform broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with doxorubicin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.